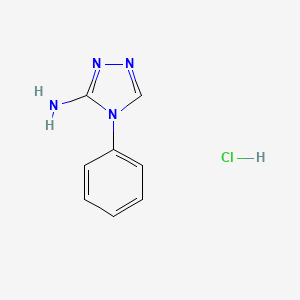

4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

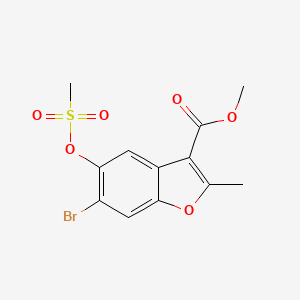

“4-phenyl-4H-1,2,4-triazol-3-amine hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus a hydrogen, which is attached to the triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds involves various strategies . One of the common methods is the three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1nnc[nH]1, as per the InChI code 1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 .

科学的研究の応用

Corrosion Inhibition

4-Phenyl-4H-1,2,4-triazol-3-amine hydrochloride and its derivatives are explored in the field of corrosion inhibition. Studies have demonstrated their effectiveness in protecting mild steel in hydrochloric acid environments. These compounds act as mixed-type inhibitors, influencing both cathodic and anodic corrosion currents, with some derivatives showing up to 99.6% efficiency in corrosion prevention (Bentiss et al., 2007).

Aminomethylation Studies

Research has been conducted on the aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, revealing insights into the chemistry of triazoles. This includes understanding the reactivity of the nitrogen atom in the thioamide group and the effects of different substituents on the triazole ring (Shegal & Postovskii, 2013).

Antimicrobial Activity

Certain derivatives of 4-phenyl-4H-1,2,4-triazol-3-amine have been synthesized and tested for their antimicrobial properties. These compounds have shown varying degrees of effectiveness against different microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Chemosensors

Research into the development of fluorescent chemosensors using triazole-based compounds has shown promising results. These sensors can detect specific metal ions like Zn2+ with high selectivity and sensitivity, making them useful in various applications, including bioimaging (Iniya et al., 2014).

Tuberculosis Inhibition

Studies have explored the use of N-substituted-phenyl-1,2,3-triazole derivatives, which are structurally related to 4-phenyl-4H-1,2,4-triazol-3-amine, for their inhibitory activity against Mycobacterium tuberculosis. This research has implications for developing new treatments for tuberculosis (Costa et al., 2006).

作用機序

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .

Mode of Action

It’s known that 1,2,4-triazole derivatives interact with their targets through hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,4-triazole derivatives are known to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity . The presence of the 1,2,4-triazole moiety can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

特性

IUPAC Name |

4-phenyl-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-11-10-6-12(8)7-4-2-1-3-5-7;/h1-6H,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMVVRTXXCITEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)

![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)